(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol (S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol
Brand Name: Vulcanchem
CAS No.: 1567908-96-6
VCID: VC0052876
InChI: InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m1/s1
SMILES: C1=CC(=CC=C1C(CN)O)OC(F)(F)F
Molecular Formula: C9H10F3NO2
Molecular Weight: 221.179

(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol

CAS No.: 1567908-96-6

Cat. No.: VC0052876

Molecular Formula: C9H10F3NO2

Molecular Weight: 221.179

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol - 1567908-96-6

Specification

CAS No. 1567908-96-6
Molecular Formula C9H10F3NO2
Molecular Weight 221.179
IUPAC Name (1S)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol
Standard InChI InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m1/s1
Standard InChI Key WRLVESWELOBVJS-MRVPVSSYSA-N
SMILES C1=CC(=CC=C1C(CN)O)OC(F)(F)F

Introduction

(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol is a chiral amino alcohol with applications in pharmaceutical synthesis and biochemical research. Its structural features include a trifluoromethoxy-substituted phenyl ring and a stereospecific amino ethanol moiety, making it valuable for asymmetric synthesis and drug development. Below is a comprehensive analysis of its properties, synthesis, and applications.

Synthesis and Preparation

The compound is synthesized via asymmetric methods to achieve the (S)-configuration. Key approaches include:

  • Enantioselective reduction: Using chiral catalysts (e.g., Corey-Bakshi-Shibata (CBS) reagents) to reduce prochiral ketones to the desired (S)-alcohol.

  • Chiral resolution: Separating racemic mixtures via diastereomeric salt formation or enzymatic resolution.

Industrial production emphasizes scalability and purity, often employing continuous-flow systems for optimized yields.

Applications in Research

Pharmaceutical Development

  • Intermediate in drug synthesis: The trifluoromethoxy group enhances metabolic stability and bioavailability in bioactive molecules.

  • Chiral building block: Used to construct stereochemically complex pharmaceuticals, such as β-adrenergic receptor agonists.

Biochemical Studies

  • Enzyme inhibition studies: The amino ethanol moiety interacts with enzymatic active sites, aiding mechanistic investigations.

Physical and Chemical Properties

PropertyDetail
SolubilityLikely polar aprotic solvent-soluble (e.g., DMSO, methanol) .
StabilityStable under inert conditions; sensitive to strong acids/bases.
Stereochemical Purity>98% enantiomeric excess (typical for asymmetric synthesis).

Comparison with Related Compounds

Feature(S)-IsomerRacemic Mixture
BioactivityHigher receptor selectivityReduced efficacy
Synthetic ComplexityRequires asymmetric methodsSimpler synthesis
CostHigher due to chiral resolutionLower

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